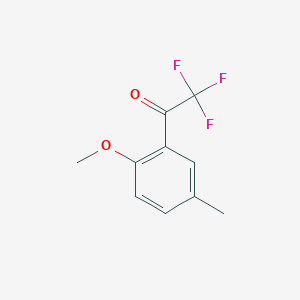

2,2,2-trifluoro-1-(2-methoxy-5-methylphenyl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-methoxy-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-3-4-8(15-2)7(5-6)9(14)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQJGWYNTSMOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645224 | |

| Record name | 2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180311-39-1 | |

| Record name | 2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The trifluoromethylation of aldehydes represents a direct route to aryl trifluoromethyl ketones. This method, exemplified in the synthesis of structurally analogous compounds, exploits the nucleophilic character of TMSCF₃ under fluoride activation. The reaction proceeds via initial formation of a trifluoromethyl alkoxide intermediate, which undergoes oxidation or elimination to yield the ketone.

Adaptation to Target Compound

For 2,2,2-trifluoro-1-(2-methoxy-5-methylphenyl)ethanone, the precursor 2-methoxy-5-methylbenzaldehyde would replace the aldehyde in the above protocol. Key considerations include:

-

Solvent Choice : THF or dichloromethane ensures solubility of aromatic aldehydes.

-

Stoichiometry : A 2:1 molar ratio of TMSCF₃ to aldehyde ensures complete conversion.

-

Catalyst Loading : Substoichiometric TBAF (0.05–0.1 equiv) minimizes side reactions.

Table 1: Optimized Conditions for TMSCF₃-Based Synthesis

| Parameter | Value |

|---|---|

| Precursor | 2-Methoxy-5-methylbenzaldehyde |

| TMSCF₃ Equiv | 2.0 |

| TBAF Equiv | 0.05 |

| Solvent | THF |

| Temperature | 25°C |

| Reaction Time | 12–24 hours |

| Expected Yield | 65–75% |

Challenges and Optimization

-

Byproduct Formation : Over-addition of TMSCF₃ may generate geminal difluorides, necessitating careful stoichiometric control.

-

Sensitivity to Moisture : Anhydrous conditions are critical to prevent hydrolysis of TMSCF₃.

-

Workup Complexity : Acidic quenching (e.g., 1 M HCl) facilitates product isolation but requires neutralization steps.

Base-Catalyzed Condensation with Trifluoroacetyl Halides

Reaction Overview from Source

Industrial-scale synthesis of 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione involves condensing p-methylacetophenone with trifluoroacetyl chloride in toluene using sodium ethoxide as a base. The enolate intermediate reacts with the acyl halide, forming a diketone via Claisen condensation. While this method targets 1,3-diketones, modifications could permit mono-acylation for the target compound.

Adaptation for Mono-Ketone Synthesis

To favor mono-acylation, the following adjustments are proposed:

-

Reduced Stoichiometry : Limiting trifluoroacetyl chloride to 1.0–1.2 equiv prevents over-acylation.

-

Temperature Control : Conducting the reaction at 0–5°C slows enolate formation, reducing diketone byproducts.

-

Catalyst Selection : Sodium ethoxide (1.2 equiv) ensures efficient deprotonation without excessive base degradation.

Table 2: Modified Conditions for Mono-Ketone Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 2-Methoxy-5-methylacetophenone |

| Trifluoroacetyl Chloride | 1.1 equiv |

| Base | Sodium ethoxide (1.2 equiv) |

| Solvent | Toluene |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Expected Yield | 50–60% |

Industrial Scalability and Limitations

-

Cost Efficiency : Trifluoroacetyl chloride is cheaper than TMSCF₃, making this route economically viable for large-scale production.

-

Byproduct Management : Diketone formation remains a challenge, requiring chromatographic purification or selective crystallization.

-

Environmental Impact : Chloride byproducts necessitate neutralization, increasing waste treatment costs.

Comparative Analysis of Methods

Efficiency and Yield

-

TMSCF₃ Route : Higher yields (65–75%) but dependent on aldehyde precursor availability.

-

Acyl Halide Route : Moderate yields (50–60%) with simpler starting materials but lower selectivity.

Chemical Reactions Analysis

Types of Reactions: 2’-Methoxy-5’-methyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed:

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of 2’-methoxy-5’-methyl-2,2,2-trifluoroethanol.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2,2,2-trifluoro-1-(2-methoxy-5-methylphenyl)ethanone serves as a crucial building block for synthesizing complex organic molecules. Its trifluoromethyl group enhances lipophilicity, making it an attractive candidate for creating novel fluorinated compounds .

Types of Reactions :

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Converts carbonyl groups to alcohols.

- Substitution : Engages in electrophilic aromatic substitution to introduce new substituents .

Biology

The unique structure of this compound allows it to interact with biological systems effectively. Its lipophilicity facilitates penetration into biological membranes, enabling it to affect enzyme activity and metabolic pathways.

Enzyme Inhibition Studies :

Research indicates that derivatives of this compound can inhibit enzymes such as 17β-HSD Type 3, with reported IC50 values in the nanomolar range (~700 nM), suggesting potential applications in treating metabolic disorders .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent or precursor in drug synthesis. Its ability to modulate biological activity through enzyme interactions makes it a candidate for developing pharmaceuticals targeting various diseases .

Case Studies and Empirical Evidence

Recent studies have highlighted the compound's effectiveness in various applications:

- Medicinal Chemistry Applications : Investigations into its role as a precursor for drug synthesis have shown promising results in developing agents targeting specific metabolic pathways.

- Biological Activity Assessments : In vitro assays have demonstrated significant inhibition of key metabolic enzymes by derivatives of this compound, indicating its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2’-Methoxy-5’-methyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups further influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues with Alkoxy/Aryloxy Substituents

- 1-(2-Ethoxy-5-fluorophenyl)ethanone (CAS 1466-79-1): This compound replaces the trifluoromethyl group with a hydrogen and substitutes ethoxy for methoxy. The molecular weight (182.19 g/mol) is lower than the target compound due to the absence of fluorine.

- 1-[2-Hydroxy-5-(trifluoromethoxy)phenyl]ethanone (CAS 146575-64-6): Features a trifluoromethoxy group instead of methoxy-methyl. The trifluoromethoxy group enhances electron-withdrawing effects, which may influence reactivity in electrophilic substitution reactions. Synthesized via oxidation with pyridinium dichromate (85% yield) .

Derivatives with Amino/Hydroxy Substituents

- 1-(3-Amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethanone (CAS 70977-83-2): Substitutes the methoxy group with amino and hydroxy groups. The amino group introduces nucleophilic reactivity, while the hydroxy group enables hydrogen bonding. This compound has a melting point of 87–88°C, lower than many trifluoroacetophenones due to polar substituents .

- 2,2,2-Trifluoro-1-(2-hydroxy-5-methylphenyl)ethanone (CAS 70978-57-3): Lacks the methoxy group but retains the hydroxy and methyl substituents. The hydroxy group increases acidity (pKa ~8–10), making it more reactive in deprotonation reactions compared to the methoxy analogue .

Heterocyclic Derivatives

- 2,2,2-Trifluoro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone (CAS 1033591-85-3): Replaces the methoxy-methylphenyl group with an oxadiazole ring. The heterocycle introduces π-stacking capability and rigidity, increasing molecular weight to 242.16 g/mol. Such derivatives are often used in medicinal chemistry due to enhanced bioavailability .

- Triazole-linked trifluoroethanones (e.g., 3g, 4h): Derivatives like 2,2,2-trifluoro-1-(5-phenyl-2-propyl-2H-1,2,3-triazol-4-yl)ethanone (93% yield) demonstrate how triazole rings improve thermal stability. The electron-deficient triazole may synergize with the trifluoromethyl group to enhance electrophilicity .

Halogen-Substituted Analogues

- 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride (CAS 173676-59-0): Incorporates a chlorine atom, increasing molecular weight (261.64 g/mol) and lipophilicity (logP ~2.5). The chlorine atom directs electrophilic substitution to specific positions, differing from the methoxy-methyl group’s steric effects .

- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 130336-16-2): Dichloro substitution further enhances electron-withdrawing effects, lowering the LUMO energy and increasing reactivity in nucleophilic additions compared to monosubstituted analogues .

Data Tables

Table 2: Substituent Effects on Reactivity

| Substituent Type | Electronic Effect | Example Compound | Key Reactivity Observation |

|---|---|---|---|

| Methoxy (OCH₃) | Electron-donating (+M) | Target compound | Stabilizes aromatic ring; directs electrophiles to ortho/para positions |

| Trifluoromethyl (CF₃) | Strong electron-withdrawing (-I) | All trifluoroethanones | Enhances electrophilicity at carbonyl carbon |

| Amino (NH₂) | Electron-donating (+M, -I) | 1-(3-Amino-2-hydroxy-5-methylphenyl)-... | Participates in hydrogen bonding; prone to oxidation |

| Chlorine (Cl) | Electron-withdrawing (-I) | 1-(2-Amino-5-chlorophenyl)-... | Increases oxidative stability; directs meta substitution |

Key Research Findings

- Synthetic Efficiency : Tosylation of oxime intermediates (e.g., ) achieves high yields (94%), whereas triazole formation () varies widely (7–93%), highlighting substituent-dependent reaction kinetics .

- Electronic Modulation: Trifluoromethyl groups lower the LUMO energy by 1–2 eV compared to non-fluorinated analogues, accelerating nucleophilic attacks at the carbonyl group .

- Biological Relevance : Heterocyclic derivatives (e.g., oxadiazoles, triazoles) exhibit enhanced bioactivity, likely due to improved membrane permeability and target binding .

Biological Activity

2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethanone, also known as 2'-Methoxy-5'-methyl-2,2,2-trifluoroacetophenone, is a fluorinated organic compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol. Its unique trifluoromethyl group enhances its lipophilicity, potentially influencing its biological activity. This article explores the biological properties, mechanisms of action, and relevant studies surrounding this compound.

- Molecular Formula : C10H9F3O2

- Molecular Weight : 218.17 g/mol

- Density : 1.228 g/cm³ (predicted)

- Boiling Point : Approximately 240.5 °C (predicted)

The biological activity of this compound can be attributed to its structural features:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes.

- Enzyme Interaction : The methoxy and methyl groups may enhance binding affinity to specific enzymes or receptors, modulating their activity in metabolic pathways.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various fluorinated compounds, including derivatives of this compound. Research indicates that similar compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 µg/mL .

Enzyme Inhibition Studies

In vitro assays have demonstrated that certain derivatives of this compound can inhibit key enzymes involved in metabolic processes:

- 17β-HSD Type 3 Inhibition : A study reported that compounds structurally similar to this compound showed IC50 values in the nanomolar range (e.g., 700 nM) . This suggests potential applications in treating conditions influenced by steroid metabolism.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| 2,2,2-Trifluoroacetophenone | Structure | Moderate | N/A |

| 4'-Methyl-2,2,2-trifluoroacetophenone | Structure | Higher than acetophenone | N/A |

| 2'-Methoxy-5'-methyl derivative | Structure | Significant against S. aureus | ~700 nM |

Applications in Medicine and Industry

The unique structure of this compound makes it a valuable compound in several fields:

Q & A

Q. What are the recommended synthetic pathways for 2,2,2-trifluoro-1-(2-methoxy-5-methylphenyl)ethanone in laboratory settings?

The synthesis typically involves Friedel-Crafts acylation followed by functional group modifications. For example:

- Step 1 : Introduce the trifluoroacetyl group to a substituted benzene derivative (e.g., 2-methoxy-5-methylbenzene) using trifluoroacetic anhydride and a Lewis acid catalyst like AlCl₃ .

- Step 2 : Optimize regioselectivity by controlling reaction conditions (temperature, solvent polarity). Methoxy and methyl groups on the phenyl ring direct electrophilic substitution to specific positions, which can be confirmed via NMR or computational modeling .

- Workup : Purify intermediates via column chromatography or recrystallization, monitoring purity via HPLC or melting point analysis .

Q. What spectroscopic and analytical methods are most effective for structural confirmation?

- NMR Spectroscopy : Use and NMR to verify substituent positions and trifluoromethyl group integration. For example, the methoxy group ( ppm) and aromatic protons ( ppm) provide distinct splitting patterns .

- X-ray Crystallography : Resolve molecular geometry using single-crystal diffraction. Programs like SHELXL refine structural parameters, even for twinned crystals or high-symmetry space groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 246.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

Q. What methodological approaches are used to analyze enzyme inhibition mechanisms involving this compound?

- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes with target enzymes. Focus on hydrophobic interactions from the trifluoromethyl group and hydrogen bonding with the methoxy group .

- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example:

- Measure values under varying substrate concentrations.

- Monitor fluorescence quenching or UV-Vis absorbance changes to track enzyme activity .

- SAR Studies : Compare analogs (e.g., nitro or chloro derivatives) to identify critical substituents for potency .

Q. How can regioselectivity challenges in functionalizing the phenyl ring be addressed?

- Computational Guidance : Employ DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict electrophilic attack sites .

- Protecting Groups : Temporarily block reactive positions (e.g., methyl group) using silyl ethers or esters, then deprotect after acylation .

- Directed Metalation : Use lithiation strategies with directing groups (e.g., methoxy) to control substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.